molecular formula C25H32FN7O2 B1667230 BMS-639623 CAS No. 675122-44-8

BMS-639623

Cat. No.: B1667230
CAS No.: 675122-44-8
M. Wt: 481.6 g/mol
InChI Key: JTVSGNGYUGCQJP-FHJLPGHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-639623 is a CCR3 antagonist with picomolar inhibition potency against eosinophil chemotaxis, and may be developed for the treatment of asthma.

Properties

CAS No.

675122-44-8

Molecular Formula

C25H32FN7O2

Molecular Weight

481.6 g/mol

IUPAC Name

1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1

InChI Key

JTVSGNGYUGCQJP-FHJLPGHOSA-N

SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Isomeric SMILES

C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Canonical SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-639623;  BMS639623;  BMS 639623;  UNII-PON9OFP69G;  CHEMBL399495;  PON9OFP69G;  SCHEMBL5561408.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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